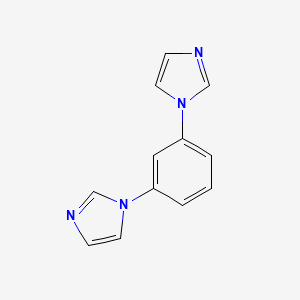

1,3-Di(1H-imidazol-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-imidazol-1-ylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-11(15-6-4-13-9-15)8-12(3-1)16-7-5-14-10-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWGYEKGZJOUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3 Di 1h Imidazol 1 Yl Benzene

Established Synthetic Routes for 1,3-Di(1H-imidazol-1-yl)benzene

The most common and established method for synthesizing this compound involves a nucleophilic substitution reaction. This approach typically utilizes 1,3-dihalobenzene, most commonly 1,3-dibromobenzene (B47543), and an excess of imidazole (B134444).

The reaction is conducted in the presence of a base, such as potassium carbonate, which acts as a proton scavenger. A polar aprotic solvent, typically dimethylformamide (DMF), is used to facilitate the reaction, which is carried out at elevated temperatures, often under reflux conditions (120–140°C), for a duration of 24 to 48 hours. The final product is generally purified using techniques like column chromatography on silica (B1680970) gel or by recrystallization from a solvent mixture such as ethanol (B145695) and water to achieve high purity (>95%).

| Starting Material | Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 1,3-Dibromobenzene | Imidazole | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Reflux, 120–140°C, 24–48 hours |

Advanced Synthetic Approaches and Derivatization Strategies of this compound

Building upon the fundamental structure of this compound, advanced synthetic strategies focus on creating more complex supramolecular architectures and functional materials. This compound is a versatile N-donor bridging ligand, making it a cornerstone in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com

Derivatization into Supramolecular Cages: A notable derivatization involves a one-pot reaction between this compound and 1,3,5-tris(bromomethyl)benzene. When reacted in a 3:2 molar ratio under reflux conditions, they form a hexacationic imidazolium (B1220033) cage, achieving a yield of 42%. This demonstrates the utility of the parent compound in synthesizing complex, three-dimensional organic structures.

Formation of Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole rings readily coordinate with various metal ions, leading to the formation of stable MOFs. mdpi.com These materials are of significant interest due to their crystallinity, structural versatility, and controlled porosity, with applications in gas storage and catalysis. mdpi.comunist.ac.kr The synthesis is often performed using solvothermal methods, where metal salts and the organic linker are heated in a solvent within a sealed reactor. mdpi.com The properties of the resulting MOF, such as pore size and selectivity, can be tuned by changing the metal ion. mdpi.comunist.ac.kr

| Metal Ion | Complex Type | Potential Application | Reference |

|---|---|---|---|

| Copper (Cu(II)) | MOF | Catalysis | |

| Zinc (Zn(II)) | Coordination Complex | Drug Delivery |

Other Chemical Transformations: Beyond coordination chemistry, this compound can undergo other chemical transformations. The imidazole moieties can participate in further substitution reactions, and the entire molecule can be subjected to oxidation or reduction under specific conditions to yield various derivatives.

Mechanistic Investigations of this compound Synthesis

The primary synthesis of this compound from 1,3-dibromobenzene and imidazole proceeds through a nucleophilic substitution mechanism. The process can be understood in the following steps:

Deprotonation of Imidazole: The base, potassium carbonate, deprotonates the N-H bond of an imidazole molecule. This generates the imidazolate anion, a potent nucleophile.

Nucleophilic Attack: The imidazolate anion attacks one of the carbon atoms bearing a bromine atom on the 1,3-dibromobenzene ring. This is a nucleophilic aromatic substitution step.

Halide Displacement: The bromide ion is displaced, forming an intermediate, 1-(3-bromophenyl)-1H-imidazole.

Second Substitution: The process repeats. A second imidazole molecule is deprotonated by the base, and the resulting imidazolate anion attacks the remaining carbon-bromine bond on the benzene (B151609) ring.

Final Product Formation: The second bromide ion is displaced, yielding the final product, this compound.

The reaction is driven to completion by using an excess of imidazole and by removing the bromide salt byproduct. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unactivated benzene ring. A potential side reaction in similar syntheses involving alkyl halides is the further reaction at the second nitrogen of the imidazole ring to form charged imidazolium salts, though this is less common in arylations of this type. google.com The mechanism relies on the ability of the imidazole groups to act as effective electron donors, facilitating the coordination with metal centers in subsequent derivatization reactions.

Ligand Properties and Coordination Modes of this compound

The coordinating behavior of this compound is fundamentally governed by the electronic and steric properties of its imidazole units and their fixed spatial orientation.

This compound functions as a ditopic N-donor ligand, utilizing the lone pair of electrons on the sp²-hybridized nitrogen atoms (specifically the N3 atom) of each imidazole ring to form coordinate bonds with metal centers. azjournalbar.com The imidazole groups are effective sigma donors, facilitating stable complex formation with a variety of metal ions. The five-membered imidazole ring itself is an electron-rich aromatic heterocycle, which can participate in various non-covalent interactions, such as π-π stacking, further stabilizing the resulting crystal structures.

The conformation of the ligand is characterized by the rotational freedom of the two imidazole rings with respect to the plane of the central benzene ring. This flexibility allows the ligand to adopt different spatial arrangements to accommodate the coordination preferences of various metal ions. However, this rotational freedom is not entirely unrestricted; steric hindrance between the hydrogen atoms on the imidazole and benzene rings influences the preferred dihedral angles, leading to a non-coplanar arrangement in most of its metal complexes.

The meta-substitution pattern on the benzene ring is a crucial determinant of the ligand's coordination behavior. It rigidly holds the two coordinating imidazole groups at an angle of approximately 120° relative to each other. This fixed divergent orientation makes this compound an excellent angular building block for the construction of polynuclear coordination architectures. This predisposition favors the formation of complexes with specific geometries, often leading to trigonal or hexagonal network topologies when coordinated with suitable metal centers. The defined angle prevents the ligand from acting as a chelating agent for a single metal ion, instead promoting its role as a bridging ligand that connects multiple metal centers.

Formation of Metal Complexes with this compound

The interaction of this compound with various metal salts leads to the self-assembly of discrete molecules or extended networks, ranging from simple mononuclear units to complex polynuclear frameworks.

While the divergent nature of this compound primarily favors the formation of polynuclear structures, mononuclear complexes can be formed under specific stoichiometric conditions or when terminal ligands block further extension. In such cases, two separate ligand molecules might coordinate to a single metal center.

More commonly, the ligand acts as a bridging linker between two different metal ions, giving rise to a vast family of polynuclear coordination complexes. These extended structures can be classified by their dimensionality:

1D Coordination Polymers: The ligand can link metal centers to form simple linear or zigzag chains, as well as more complex helical structures. mdpi.com

2D Coordination Polymers: By connecting multiple 1D chains, the ligand can generate two-dimensional layers or grids. These networks can exhibit various topologies, such as the common (4,4) or 6³-hcb (honeycomb) nets. rsc.org

3D Coordination Polymers: The interconnection of 2D layers or the direct spatial connection of metal nodes in three dimensions leads to the formation of three-dimensional metal-organic frameworks (MOFs). mdpi.com These frameworks can feature complex topologies and may exhibit interpenetration, where multiple independent networks are intertwined. rsc.org

This compound forms stable complexes with a wide range of transition metals, particularly those from the d¹⁰ series like Zn(II) and Cd(II), as well as other metals such as Cu(II) and Co(II). osti.gov The choice of metal ion, with its inherent preference for specific coordination numbers and geometries (e.g., tetrahedral for Zn(II), octahedral for Co(II)), plays a significant role in determining the final structure of the coordination polymer. azjournalbar.com For instance, reactions with Zn(II) salts have yielded 3D frameworks, while complexes with Ag(I) have resulted in unique 1D helical chains or complex 3D nets depending on the counterion present. mdpi.com

| Metal Ion | Coordination Environment | Resulting Structure | Reference |

| Zn(II) | Tetrahedral | 3D Framework | |

| Ag(I) | Linear or Trigonal | 1D Helices or 3D Nets | mdpi.com |

| Cu(II) | Varies | Metal-Organic Framework (MOF) | |

| Co(II) | Varies | Metal-Organic Framework (MOF) |

Structural Diversity in this compound-Containing Coordination Compounds

The coordination chemistry of this compound is marked by exceptional structural diversity. The final architecture of a coordination compound is a delicate interplay of several factors: the coordination geometry of the metal ion, the metal-to-ligand ratio, the nature of the counter-anion, and the presence of co-ligands or solvent molecules. mdpi.comosti.gov

For example, reacting 1,3-bis(imidazol-1-ylmethyl)benzene, a closely related flexible ligand, with Ag(I) salts containing different counterions (BF₄⁻ vs. PF₆⁻) resulted in completely different structures: a unique 3D coordination polymer and 1D single-stranded helices, respectively. mdpi.com This demonstrates the profound influence of seemingly minor changes in the reaction conditions on the self-assembly process.

Coordination Chemistry of 1,3 Di 1h Imidazol 1 Yl Benzene

Crystal Engineering Principles Applied to 1,3-Di(1H-imidazol-1-yl)benzene Systems

The deliberate design and synthesis of crystalline solids with desired structures and properties, known as crystal engineering, heavily relies on the predictable nature of intermolecular interactions. In the context of coordination compounds involving this compound, often abbreviated as 1,3-dib, this ligand plays a crucial role as a structural building block. Its unique geometry and the nature of its donor atoms allow for the controlled assembly of complex supramolecular architectures and metal-organic frameworks (MOFs).

The fundamental principle guiding the assembly of 1,3-dib systems is the understanding and application of supramolecular synthons. These are robust and predictable non-covalent interaction patterns between molecules. The angular disposition of the two imidazole (B134444) rings, dictated by their meta-substitution on the central benzene (B151609) ring, makes 1,3-dib a divergent ligand. This geometry is less conducive to forming simple, linear chains and instead promotes the formation of angular or more complex, higher-dimensional structures.

The primary interactions governing the crystal packing in these systems include:

Coordination Bonds: The nitrogen atoms of the imidazole rings act as potent donors, coordinating to metal ions to form the primary structure of the complex.

π-π Stacking: The aromatic nature of both the central benzene ring and the imidazole moieties allows for π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, play a significant role in stabilizing the crystal lattice and influencing the dimensionality of the resulting framework.

The final architecture of a coordination polymer or MOF is not solely dependent on the 1,3-dib ligand. The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral), the nature of the counter-anions, and the presence of other auxiliary ligands all contribute to the final structure. For instance, the use of linear dicarboxylate co-ligands can pillar layers formed by metal ions and 1,3-dib ligands, extending the structure into a three-dimensional framework. nih.gov The interplay between the angular 1,3-dib ligand and linear linkers can lead to the formation of intricate topologies.

A key strategy in the crystal engineering of 1,3-dib systems is the concept of reticular synthesis, where the final network topology can be targeted by selecting appropriate building blocks. The flexibility and rotational freedom of the imidazole rings around the C-N bonds can also influence the structure. While often described as a rigid ligand, this conformational flexibility can allow for the formation of different polymorphs or adapt to the coordination preferences of various metal ions. In some cases, the voids created in the initial framework are large enough to permit the formation of a second, independent framework, leading to interpenetrated structures. The formation of such 5-fold interpenetrating 3D frameworks has been observed in coordination polymers utilizing similar, more complex imidazolyl-based ligands. epa.gov

The table below summarizes examples of structural motifs and interactions that are principal to the crystal engineering of systems related to this compound.

| Metal Ion | Co-Ligand | Observed Structure | Key Engineering Principles & Interactions |

| Zn(II) | 4,4′-Benzophenonedicarboxylic acid | 3D Porous Framework | Use of mixed-ligand system to achieve higher dimensionality. rsc.org |

| Co(II) | 4,4′-Benzophenonedicarboxylic acid | 1D Chain | Metal ion geometry and ligand-to-metal ratio control dimensionality. rsc.org |

| Co(II) | Biphenyl-4,4'-dicarboxylic acid | 3D Pillar-Layered Structure | Pillar-and-layer strategy using a dicarboxylate co-ligand to build 3D architecture. epa.gov |

| Mn(II) | Biphenyl-4,4'-dicarboxylic acid | 2D Network | Combination of divergent (biimb) and linear (BPDC²⁻) ligands to form a 2D sheet. epa.gov |

| Pr(III) | 2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylate | 1D Hydrogen-Bonded Framework | Strong O–H···N hydrogen bonds between co-ligands dictate the primary supramolecular assembly. researchgate.net |

Applications of 1,3 Di 1h Imidazol 1 Yl Benzene in Advanced Materials

Metal-Organic Frameworks (MOFs) Constructed with 1,3-Di(1H-imidazol-1-yl)benzene

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The use of this compound and its derivatives as organic linkers has proven to be a fruitful strategy in the synthesis of novel MOFs with diverse architectures and functions. mdpi.comresearchgate.net

The synthesis of MOFs using this compound is guided by principles of coordination chemistry and crystal engineering. The ligand's two imidazole (B134444) groups act as nitrogen donors (N-donors), capable of coordinating with a wide variety of metal ions to form stable frameworks. The rigid nature of the benzene (B151609) backbone and the specific angular orientation of the imidazole linkers are crucial in dictating the resulting network's geometry and topology.

Key design principles include:

Metal Ion Geometry: The coordination preference of the metal ion (e.g., tetrahedral, octahedral) significantly influences the connectivity and dimensionality of the final MOF structure. nih.gov For instance, reactions with three-coordinated planar silver(I) ions can result in each ligand connecting three metal atoms, whereas six-coordinated octahedral metals like Cu(II), Zn(II), or Ni(II) may only coordinate with two of the ligand's nitrogen atoms. nih.gov

Ligand Functionality: this compound acts as a bridging ligand, connecting metal centers to propagate a network structure. The introduction of additional functional groups onto the benzene or imidazole rings can further tune the electronic properties and steric interactions within the framework.

Mixed-Ligand Systems: A common strategy involves using this compound or its derivatives in conjunction with other ligands, such as dicarboxylates or tricarboxylates. researchgate.netrsc.orgrsc.org This approach allows for the construction of more complex and porous frameworks by linking pre-formed secondary building units (SBUs) into higher-dimensional networks. mdpi.com

The versatility of this compound and its analogues as linkers allows for the construction of MOFs with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) porous frameworks. rsc.org The final topology is a result of the interplay between the coordination geometry of the metal ion and the connectivity of the organic ligands. nih.gov

1D Networks: In some instances, metal ions and ligands assemble into infinite one-dimensional chains. For example, a cobalt-based MOF using 1,4-di(1H-imidazol-4-yl)benzene and a dicarboxylate ligand resulted in a 1D chain structure. rsc.org Another example shows 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene ligands joining Cd²⁺ centers to form 2D layers, which are then connected by anions to create a 3D supramolecular network. researchgate.net

2D Networks: Layered structures are commonly observed. Reactions of 1,3,5-tris(1-imidazolyl)benzene with Cu(II), Zn(II), and Ni(II) have produced 2D frameworks based on (4, 4) nets. nih.gov In these structures, the layers can be pillared by other ligands to extend the framework into three dimensions. rsc.org

3D Networks: The ultimate goal for many applications is the creation of robust, porous 3D frameworks. By connecting 2D layers with pillar ligands or by using highly connected nodes, stable 3D architectures can be achieved. rsc.org Examples include a rare (3, 4)-connected topology and non-interpenetrating frameworks based on (6, 3) nets. nih.govresearchgate.net

Table 1: Examples of MOF Topologies with Imidazole-based Ligands

| Ligand | Metal Ion | Dimensionality | Network Topology | Reference |

|---|---|---|---|---|

| 1,3,5-tris(1-imidazolyl)benzene | Ag(I) | 2D | (6, 3) net | nih.gov |

| 1,3,5-tris(1-imidazolyl)benzene | Cu(II), Zn(II), Ni(II) | 2D | (4, 4) net | nih.gov |

| 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene & Cyclohexane-1,3,5-tricarboxylate | Cu(II) | 3D | (3, 4)-connected (6.8²)₂(6².8⁴)₃(6².8)₂ | researchgate.net |

| 1,4-di(1H-imidazol-4-yl)benzene & Biphenyl-2,4',5-tricarboxylic acid | Ni(II) | 2D | Network | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene & 4,4'-Benzophenonedicarboxylic acid | Zn(II) | 3D | Porous Framework | rsc.org |

A key advantage of MOFs is their tunable porosity, which allows for their application in areas like gas storage and separation. mdpi.comresearchgate.net The use of linkers like this compound and its derivatives enables precise control over the size, shape, and chemical environment of the pores within the framework.

The functionality of these MOFs can be modulated by altering the metal ions and organic linkers. mdpi.com For example, a study involving 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as the organic linker with different metal ions (Cu, Cr, Al) demonstrated this principle. The resulting MOFs exhibited varying pore sizes and surface areas, which directly impacted their performance in CO2 capture. mdpi.comunist.ac.kr The TIBM-Cu MOF, possessing open metal sites, showed a significantly higher CO2 adsorption capacity (3.60 mmol/g) compared to its Cr and Al counterparts. mdpi.comresearchgate.net This highlights how the choice of metal SBU can introduce specific functionalities, such as enhanced gas affinity. mdpi.com

Table 2: Porosity and CO₂ Adsorption in TIBM-based MOFs

| MOF | BET Surface Area (m²/g) | Pore Size (nm) | CO₂ Adsorption Capacity (mmol/g at 298K, 1 bar) | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|---|---|

| TIBM-Cu | Not specified | 0.3–1.5 | 3.60 | 53 | mdpi.comunist.ac.kr |

| TIBM-Al | Not specified | 0.3–1.5 | 2.1 | 35 | mdpi.comunist.ac.kr |

| TIBM-Cr | Not specified | 0.3–1.5 | 1.6 | 10 | mdpi.comunist.ac.kr |

Supramolecular Assemblies Incorporating this compound

Beyond the rigid coordination bonds of MOFs, this compound and related molecules participate in the formation of supramolecular assemblies through weaker, non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, direct the self-assembly of molecules into ordered, higher-dimensional structures. researchgate.netrsc.orgrsc.org

Hydrogen bonding is a powerful and directional force that plays a central role in constructing supramolecular architectures. ethernet.edu.et In structures containing imidazole moieties, the nitrogen atoms can act as hydrogen bond acceptors, while other functional groups present in the system can act as donors.

These interactions can link individual molecules into complex networks. For example, N-H···N hydrogen bonds between imidazole rings can lead to the formation of supramolecular dimers or helical chains. researchgate.net In more complex systems involving other co-formers like carboxylic acids or water molecules, extensive hydrogen-bonding networks (e.g., O-H···O, C-H···O) are established. researchgate.netresearchgate.net These interactions are critical in connecting 1D or 2D motifs into stable 3D supramolecular structures. researchgate.netrsc.org The strength and directionality of these bonds provide a reliable method for guiding the assembly of molecules into predictable patterns. ethernet.edu.et

The aromatic rings of the benzene core and the imidazole groups in this compound are capable of engaging in π-π stacking interactions. These non-covalent forces, arising from the electrostatic interaction between electron-rich π-systems, contribute significantly to the stability of supramolecular assemblies. nih.gov

Formation of Supramolecular Cocrystals

Following a comprehensive review of available scientific literature, specific examples and detailed research findings on the formation of supramolecular cocrystals involving this compound could not be identified.

While the related isomer, 1,4-Di(1H-imidazol-1-yl)benzene, has been shown to form cocrystals with various organic molecules such as dicarboxylic acids, similar studies detailing the crystal engineering and supramolecular assembly of the 1,3-isomer are not present in the searched resources. acs.org The different substitution pattern (meta- for the 1,3-isomer versus para- for the 1,4-isomer) results in a distinct angular geometry, which would lead to different hydrogen bonding patterns and crystal packing. Therefore, data from the 1,4-isomer cannot be extrapolated to the 1,3-isomer.

Similarly, research is available on the supramolecular structures formed by 1,3,5-tri(1H-imidazol-1-yl)benzene, which has three imidazole groups. researchgate.net This trigonal molecule's interactions and resulting crystal structures are fundamentally different from what would be expected for the V-shaped this compound.

General references confirm that this compound is utilized in the construction of supramolecular architectures and metal-organic frameworks, where it acts as a rigid, ditopic N-donor ligand. However, specific studies focused solely on its cocrystallization with neutral or acidic coformers through hydrogen bonding to form discrete supramolecular cocrystals are not detailed in the available literature. Without experimental data and crystallographic analysis from such studies, a detailed discussion on this specific topic cannot be provided.

Catalytic Roles of 1,3 Di 1h Imidazol 1 Yl Benzene and Its Derivatives

1,3-Di(1H-imidazol-1-yl)benzene as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, this compound primarily serves as a precursor to N-heterocyclic carbene (NHC) pincer ligands. These ligands form robust complexes with transition metals such as palladium and rhodium, which are highly effective catalysts for a range of organic transformations.

One of the most prominent applications of these palladium-NHC complexes is in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The bis(carbene) ligand derived from this compound has been shown to be effective in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The strong sigma-donating ability of the NHC ligand facilitates the oxidative addition step in the catalytic cycle and enhances the stability of the active palladium species, leading to efficient catalysis.

Similarly, rhodium complexes featuring NHC ligands derived from this compound have shown significant promise in hydrosilylation reactions. A notable example is the catalytic activity of a homobimetallic rhodium complex in the hydrosilylation of phenylacetylene. These catalysts have demonstrated high activity and selectivity in the hydrosilylation of various alkynes.

The catalytic performance of these systems is influenced by several factors, including the choice of metal precursor, base, solvent, and reaction temperature. For instance, in Suzuki-Miyaura coupling reactions, combinations of palladium acetate with a bis(carbene) ligand precursor in the presence of a base like potassium carbonate have been utilized.

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Palladium/bis(carbene) from this compound | Suzuki-Miyaura Coupling | Aryl halides and phenylboronic acid | Effective for C-C bond formation, with the NHC ligand enhancing catalyst stability and activity. |

| Rhodium/bis(carbene) from this compound | Alkyne Hydrosilylation | Phenylacetylene and other alkynes | Demonstrates high catalytic activity and selectivity. |

Heterogeneous Catalysis via MOFs Based on this compound

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of this compound and its derivatives as organic linkers has led to the development of novel MOFs with potential applications in heterogeneous catalysis. While direct catalytic applications of MOFs synthesized with this compound are an emerging area of research, studies on the closely related linker, 1,3,5-tris(1H-imidazol-1-yl)benzene, provide valuable insights into the potential of these materials.

MOFs constructed from these imidazole-based linkers exhibit high surface areas, tunable pore sizes, and the presence of accessible metal sites, all of which are desirable features for heterogeneous catalysts. These materials have been primarily investigated for gas storage and separation, demonstrating selective adsorption of gases like carbon dioxide. mdpi.comrsc.org For instance, MOFs synthesized from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (a derivative) with copper, chromium, and aluminum have shown significant CO2 adsorption capacities. mdpi.com

The catalytic potential of such MOFs stems from the ability of the framework to act as a solid support for catalytically active metal centers. The porous nature of the MOF allows for the diffusion of reactants to the active sites while the rigid framework can prevent the aggregation and deactivation of the metal centers. Although specific examples of catalysis using MOFs with a this compound linker are not yet widely reported, the principles established with similar linkers suggest their potential in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. d-nb.info

| MOF Linker | Metal Ion | Potential Catalytic Applications | Key Structural Features |

| 1,3,5-tris(1H-imidazol-1-yl)benzene | Co(II), Zn(II) | Gas separation and potentially catalysis | 3D porous frameworks |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II), Cr(III), Al(III) | CO2 capture and potentially catalysis | High surface area and controlled porosity |

Mechanistic Studies of Catalytic Performance in this compound Systems

Understanding the reaction mechanisms is crucial for the rational design and optimization of catalytic systems based on this compound. Mechanistic studies have primarily focused on the role of the corresponding NHC ligands in palladium-catalyzed cross-coupling reactions.

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction catalyzed by a palladium-NHC complex involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0)-NHC species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The strong electron-donating nature of the NHC ligand facilitates this step by increasing the electron density on the palladium center.

Transmetalation: The organoboron reagent (Ar'-B(OR)2) transfers its organic group to the palladium center, typically assisted by a base. This step forms a diarylpalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0)-NHC catalyst for the next cycle. The steric bulk of the NHC ligand can promote this final step.

A cooperative effect between the NHC as an organocatalyst and a transition metal has also been proposed in certain reactions. nih.gov In such systems, the NHC can activate a substrate, for example, by forming a Breslow intermediate from an aldehyde, which then interacts with a palladium complex that activates the electrophile. nih.gov This cooperative catalysis opens up new avenues for designing complex chemical transformations.

While detailed mechanistic studies specifically for catalytic systems employing this compound are still evolving, the fundamental principles derived from related NHC-metal complexes provide a solid framework for understanding their catalytic behavior.

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Di 1h Imidazol 1 Yl Benzene Compounds

Single-Crystal X-ray Diffraction Studies of 1,3-Di(1H-imidazol-1-yl)benzene and its Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been instrumental in characterizing this compound and its coordination complexes, providing invaluable insights into their structural integrity, conformation, and the nature of their intermolecular interactions.

Refinement and Interpretation of Crystallographic Data

The refinement of crystallographic data is a critical step in the SCXRD analysis, where the initial structural model is optimized to best fit the experimentally measured diffraction data. For complexes involving this compound, this process yields crucial parameters such as unit cell dimensions, space group, and atomic coordinates. For instance, in a 3D framework formed with Zn(II) and 1,3,5-benzenetricarboxylate, the space group was determined to be P-1. The refinement process also provides information on the displacement of atoms, which is represented by ellipsoids at a certain probability level, often 30% or 50%. researchgate.netresearchgate.net The quality of the final refined structure is assessed by parameters like the R-factor (Rgt(F)) and the weighted R-factor (wRref(F2)). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.044(2) |

| b (Å) | 11.340(2) |

| c (Å) | 11.812(3) |

| α (°) | 95.470(17) |

| β (°) | 105.46(2) |

| γ (°) | 90.084(18) |

| Volume (ų) | 1161.8(5) |

| Z | 2 |

| Temperature (K) | 296 |

| Rgt(F) | 0.0914 |

| wRref(F²) | 0.2547 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

| Parameter | Value | Reference |

|---|---|---|

| Zn-N bond length | ~2.0 Å | |

| C-C bond length (phenyl ring) | 1.3927-1.4041 Å | uantwerpen.be |

| Dihedral angle (imidazole-benzene) | ~30° | |

| N4-C3-N2 bond angle (imidazole ring) | 112.5° | uantwerpen.be |

| N4-C5-C6 bond angle (imidazole ring) | 110.8° | uantwerpen.be |

Spectroscopic Techniques for Structural Elucidation

While SCXRD provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum typically shows signals for the aromatic protons in the range of δ 7.8–8.2 ppm and for the imidazole (B134444) protons between δ 7.1–7.3 ppm. In the ¹³C NMR spectrum, overlapping signals for the benzene (B151609) and imidazole carbons can occur in the δ 120–140 ppm region. To resolve these ambiguities, advanced NMR techniques like DEPT-135, HSQC, and HMBC can be employed to distinguish between different types of carbons and to establish connectivity between protons and carbons. For instance, the imidazole C2 carbon can be identified at approximately δ 137 ppm.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.8-8.2 | Aromatic protons |

| ¹H | 7.1-7.3 | Imidazole protons |

| ¹³C | 120-140 | Benzene and imidazole carbons |

| ¹³C | ~137 | Imidazole C2 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that can be used for identification and structural analysis. For this compound, FT-IR spectroscopy is used to identify key functional groups. The N-H stretching vibration is typically observed around 3150 cm⁻¹, while aromatic C=C and C–N stretching vibrations appear in the 1500–1600 cm⁻¹ region. These vibrational frequencies can be calculated theoretically using methods like B3LYP/6-31G(d,p) and compared with experimental data for accurate assignment of the fundamental vibrational modes. uantwerpen.be

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3150 |

| Aromatic C=C/C-N Stretch | 1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For compounds containing aromatic and heterocyclic rings like this compound, UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The absorption maxima can be influenced by the solvent polarity and pH. researchgate.net For example, in a related compound, 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)]benzene, two absorption maxima were observed at 250 and 280 nm, attributed to the pyridyl pyrazole (B372694) and benzene systems, respectively. researchgate.net The electronic properties, such as the HOMO-LUMO energy gap, can be calculated using time-dependent density functional theory (TD-DFT) and correlated with the experimental UV-Vis spectra. researchgate.net

Theoretical and Computational Investigations of 1,3 Di 1h Imidazol 1 Yl Benzene Systems

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) has become an essential method for investigating the electronic and molecular structures of imidazole-based systems. These computational studies provide detailed insights into the geometric parameters, electronic properties, and reactivity of the molecules.

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are used to obtain the optimized molecular geometry in the ground state. irjweb.comnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. nih.gov

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates a more reactive species. irjweb.comnih.gov For instance, in a related N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant intramolecular charge transfer and stability. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Computed Properties of 1,3-Di(1H-imidazol-1-yl)benzene

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.23 g/mol |

| Exact Mass | 210.090546336 Da |

| Topological Polar Surface Area | 35.6 Ų |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 11333294. nih.gov |

Computational Modeling of Coordination Interactions and Ligand Behavior

The two imidazole (B134444) rings in this compound make it an excellent bidentate ligand for coordinating with various metal ions. Computational modeling is extensively used to study these coordination interactions, predicting the geometry of the resulting metal complexes and their electronic properties.

DFT calculations can model the formation of coordination compounds, for example, with transition metals like cobalt, nickel, zinc, and copper. mdpi.comresearchgate.net These models help in understanding the coordination geometry, which can range from simple mononuclear complexes to complex three-dimensional metal-organic frameworks (MOFs). mdpi.com For the related ligand 1,3,5-tri(1H-imidazol-1-yl)benzene, it has been shown to act as a tridentate ligand, forming stable 3D frameworks. The nitrogen atoms of the imidazole rings act as electron donors, forming coordinate bonds with the metal centers.

These computational models can also elucidate the role of the ligand in influencing the properties of the metal center, such as its redox potential and catalytic activity. The structural flexibility of the ligand, including the rotational freedom of the imidazole rings relative to the central benzene (B151609) ring, can be modeled to understand how it adapts to different coordination environments.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective in simulating the spectroscopic properties of molecules, providing a means to interpret experimental spectra or to predict the spectral features of unknown compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm molecular structures. For benzimidazole (B57391) derivatives, it has been noted that prototropic tautomerism can lead to broadened signals in NMR spectra, a phenomenon that can be investigated computationally. researchgate.net The calculated chemical shifts are often linearly correlated with experimental values to improve accuracy.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. By analyzing the vibrational modes associated with each calculated frequency, a detailed assignment of the experimental IR spectrum can be achieved. For instance, in a study of a related imidazole derivative, the vibrational wavenumbers were calculated using the B3LYP/6-31G(d,p) method, allowing for a complete assignment of the fundamental vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculations provide the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. These calculations can predict the wavelength of maximum absorption (λmax) and help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and heterocyclic systems.

Table 2: Illustrative Calculated Spectroscopic Data for Imidazole-based Compounds

| Spectroscopic Technique | Parameter | Calculated Value | Compound Reference |

| ¹³C NMR | Chemical Shift (δ, ppm) | 109.5 - 120.4 | 1-methyl-benzimidazole |

| IR | N-H Stretching (cm⁻¹) | 3214 | Benzimidazole derivative |

| UV-Vis | Excitation Energy (HOMO→LUMO) | 4.4871 eV | N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine |

| This table presents representative data from related compounds to illustrate typical computational results. Specific data for this compound is not fully available in the cited literature. irjweb.comresearchgate.net |

Theoretical Insights into Reaction Mechanisms and Catalytic Pathways

DFT calculations are a powerful tool for elucidating reaction mechanisms and understanding the catalytic activity of complexes derived from ligands like this compound. By mapping the potential energy surface of a reaction, key transition states, intermediates, and activation energies can be determined.

For catalytic cycles involving metal complexes, computational studies can model each step, including ligand binding, oxidative addition, migratory insertion, and reductive elimination. This provides a detailed picture of the catalytic pathway and helps in identifying the rate-determining step. For example, in cross-coupling reactions catalyzed by metal complexes of imidazole-based ligands, DFT can be used to understand how the ligand stabilizes the metal center and facilitates the key steps of the reaction, ultimately influencing the reaction's efficiency and selectivity.

Furthermore, theoretical studies can predict how modifications to the ligand structure, such as the introduction of different substituents, would affect the catalytic activity. This predictive capability is invaluable for the rational design of new and improved catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Di(1H-imidazol-1-yl)benzene, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,3-dibromobenzene with excess imidazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) under reflux (120–140°C, 24–48 hours) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 7.1–7.3 ppm for imidazole protons) .

Q. How can the structural and thermal stability of this compound be characterized?

- Structural Analysis : Use single-crystal X-ray diffraction (SCXRD) to resolve the ligand’s geometry and confirm the 1,3-substitution pattern on benzene. FT-IR spectroscopy identifies N–H stretching (~3150 cm) and aromatic C=C/C–N vibrations (1500–1600 cm) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures >250°C, indicating suitability for high-temperature coordination polymer synthesis .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what structural topologies are accessible?

- Role in Coordination : The compound acts as a rigid ditopic ligand, bridging metal centers via its two imidazole N-donors. Its 1,3-substitution enforces a 120° angle between coordinating groups, favoring trigonal or hexagonal network topologies (e.g., hcb nets) with transition metals like Zn(II) or Cu(II) .

- Case Study : With Zn(II) and 1,3,5-benzenetricarboxylate, it forms a 3D framework (space group ) with Zn–N bonds of ~2.0 Å and Zn–O bonds from carboxylates. SCXRD reveals interpenetration resistance due to ligand rigidity .

Q. What strategies mitigate challenges in crystallizing coordination polymers with this ligand?

- Solvothermal Optimization : Use mixed solvents (e.g., DMF/water) and slow cooling (0.5°C/min) to enhance crystal growth. Add templating agents (e.g., NHPF) to stabilize porous architectures .

- Contradictions : Unlike flexible analogs (e.g., 1,3-di(imidazolyl)propane), the rigid benzene backbone reduces conformational adaptability, sometimes leading to amorphous precipitates. Adjust metal-to-ligand ratios (1:1 to 1:2) to favor crystalline phases .

Q. How do substituents on the benzene ring influence the ligand’s electronic properties and metal-binding affinity?

- Electronic Effects : Electron-withdrawing groups (e.g., –NO) at the 5-position lower the imidazole N basicity, weakening metal coordination. Computational studies (DFT/B3LYP, basis set: 6-31G*) show HOMO localization on imidazole rings, supporting π-backbonding with soft metals like Ag(I) .

- Experimental Validation : Compare UV-vis spectra of Ag(I) complexes: λ shifts from 320 nm (unsubstituted ligand) to 350 nm (–NO derivative) indicate altered charge-transfer transitions .

Methodological Challenges and Data Interpretation

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Ambiguities : C NMR may show overlapping signals for benzene and imidazole carbons (δ 120–140 ppm). Use DEPT-135 to distinguish CH (ve) vs. quaternary (ve) carbons. 2D NMR (HSQC, HMBC) assigns connectivity, e.g., correlating imidazole C2 (δ 137 ppm) with adjacent protons .

- X-ray Crystallography : Resolve ambiguities definitively. For example, SCXRD confirms dihedral angles between imidazole and benzene planes (~30°), affecting π-conjugation .

Q. What computational methods predict the ligand’s behavior in supramolecular assemblies?

- Molecular Modeling : Use Mercury or Materials Studio to simulate packing modes. Rigid ligands favor non-interpenetrated structures, while flexible analogs may form entangled networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···N contacts contribute >15% to crystal packing) .

Tables for Key Data

| Property | 1,3-Di(imidazolyl)benzene | Flexible Analog (Propane Backbone) |

|---|---|---|

| Coordination Angle | ~120° | Adjustable (60–180°) |

| Thermal Stability (TGA) | >250°C | ~200°C |

| Preferred Metal Centers | Zn(II), Cu(II) | Ag(I), Cd(II) |

| Network Topology | hcb , pcu | srs , dia |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.